Home > Products > Screening Compounds P45546 > Neurokinin A(4-10) TFA
Neurokinin A(4-10) TFA -

Neurokinin A(4-10) TFA

Catalog Number: EVT-243027
CAS Number:
Molecular Formula: C₃₆H₅₅F₃N₈O₁₂S
Molecular Weight: 880.93
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Neurokinin A (4-10) TFA is a tachykinin NK2 receptor agonist.
Overview

Neurokinin A (4-10) TFA is a biologically active peptide derived from the larger neuropeptide Neurokinin A, which is part of the tachykinin family. This peptide fragment, consisting of amino acids 4 to 10, retains significant biological activity and plays a crucial role in various physiological processes such as pain perception, inflammation, and smooth muscle contraction. Neurokinin A (4-10) TFA is recognized for its ability to act as an agonist for the neurokinin-2 receptor, which is involved in numerous signaling pathways within the body .

Source and Classification

Neurokinin A (4-10) TFA is synthesized through solid-phase peptide synthesis methods. It falls under the classification of neuropeptides and is specifically categorized as a tachykinin. Tachykinins are known for their involvement in nociceptive processing and various other physiological functions.

Synthesis Analysis

Methods and Technical Details

The synthesis of Neurokinin A (4-10) TFA typically employs solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry that allows for the sequential addition of protected amino acids to a growing peptide chain attached to a solid resin.

  1. Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole. This step ensures that the amino acids are linked correctly to form the desired sequence.
  2. Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid, which exposes the reactive sites necessary for further coupling.
  3. Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin using a cleavage cocktail that typically includes trifluoroacetic acid and scavengers like triisopropylsilane.
  4. Purification: The synthesized peptide is purified using high-performance liquid chromatography, followed by characterization through mass spectrometry and nuclear magnetic resonance spectroscopy.
Molecular Structure Analysis

Structure and Data

Neurokinin A (4-10) TFA has a molecular formula of C36H55F3N8O12S, with a molecular weight of approximately 880.93 g/mol. The structure consists of several key amino acids that contribute to its biological activity and receptor binding capabilities. The presence of norleucine at position 10 enhances its stability and binding affinity to the neurokinin-2 receptor .

Chemical Reactions Analysis

Reactions and Technical Details

Neurokinin A (4-10) TFA can undergo various chemical reactions, including:

  1. Oxidation: The methionine residue may be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents such as hydrogen peroxide or performic acid.
  2. Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
  3. Substitution: Amino acid residues can be substituted with analogs to explore structure-activity relationships, utilizing coupling agents like N,N’-diisopropylcarbodiimide or hydroxybenzotriazole.

Major Products

The major products resulting from these reactions include:

  • Oxidized forms such as methionine sulfoxide or methionine sulfone.
  • Peptides with reduced disulfide bonds.
  • Peptide analogs with modified amino acid residues.
Mechanism of Action

Neurokinin A (4-10) TFA exerts its physiological effects primarily through binding to the neurokinin-2 receptor, a type of G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that lead to various responses, including:

  • Release of intracellular calcium.
  • Activation of downstream signaling cascades involved in smooth muscle contraction and pain perception.

The specific interactions between Neurokinin A (4-10) TFA and the neurokinin receptors are critical for its biological effects, particularly in modulating inflammatory responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents such as dimethyl sulfoxide.

Chemical Properties

Applications

Neurokinin A (4-10) TFA has several significant applications in scientific research:

  1. Chemistry: Utilized in studies focused on peptide synthesis, structure-activity relationships, and receptor binding mechanisms.
  2. Biology: Investigated for its role in pain modulation, inflammatory processes, and neurotransmission.
  3. Medicine: Explored as a potential therapeutic agent for conditions associated with tachykinin receptors, including asthma and irritable bowel syndrome.
  4. Industry: Employed in developing diagnostic tools and assays aimed at studying neuropeptide functions and interactions with their respective receptors .
Introduction to Neurokinin A(4-10) TFA in Tachykinin Research

Role of Tachykinin Fragments in Neuromodulation and Inflammation

Tachykinins represent a critical peptide family in neuromodulation and inflammatory processes, characterized by their conserved C-terminal sequence -Phe-X-Gly-Leu-Met-NH₂. Neurokinin A (NKA), a key member of this family, exerts its biological functions primarily through interactions with neurokinin receptors (NK1R, NK2R, NK3R). The truncated fragment Neurokinin A(4-10) (sequence: Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂) retains significant bioactivity despite the absence of the first three N-terminal residues. This fragment specifically demonstrates high affinity and selectivity for the tachykinin NK2 receptor, making it an invaluable tool for studying receptor-specific pathways [1] [5].

Table 1: Receptor Affinity Profile of Neurokinin A Fragments

PeptideNK1R AffinityNK2R AffinityNK3R AffinityPrimary Receptor Selectivity
Full-length NKAModerateHighModerateNK2R
NKA(4-10)LowHighLowNK2R
[MePhe⁷]-NKBLowLowHighNK3R

In human bronchial tissue, NKA(4-10) contributes to inflammation by potentiating cholinergic nerve-mediated contractions. Research demonstrates that endothelin-1 (ET-1) stimulates the release of endogenous tachykinins like NKA, which subsequently enhances bronchoconstriction via NK2 receptor activation. This pathway is experimentally validated by the observation that the NK2 receptor antagonist SR48968 significantly reduces ET-1-induced potentiation of airway smooth muscle contraction [9]. Furthermore, in human colonic circular muscle, NKA(4-10) acts as a potent spasmogen exclusively through NK2 receptors, highlighting its role in gastrointestinal inflammation and motility disorders [1]. The fragment’s stability and receptor specificity enable researchers to dissect inflammatory cascades without interference from other tachykinin receptors.

Table 2: Biological Effects of NKA(4-10) in Human Tissues

TissueEffectReceptor MechanismFunctional Outcome
Human BronchiPotentiation of cholinergic contractionNK2R activationEnhanced bronchoconstriction
Human ColonMuscle spasmogenesisNK2R activationIncreased motility/spasms
Rabbit FundusContractile responseNK2R activationSmooth muscle contraction

Neurokinin A(4-10) as a Core Pharmacophore for Receptor Interaction Studies

Neurokinin A(4-10) serves as a fundamental pharmacophore for elucidating the structural determinants of tachykinin receptor binding and activation. Structure-activity relationship (SAR) studies reveal that specific residues within its sequence are critical for NK2 receptor efficacy. Systematic L-alanine scanning demonstrates that substitutions at Asp⁴, Val⁷, Leu⁹, and Met¹⁰ reduce binding affinity by 8- to 80-fold, while replacement of Phe⁶ causes a dramatic 5000-fold decrease. This underscores Phe⁶ as the cornerstone residue for NK2 receptor interaction [2]. Chirality further influences receptor engagement: D-enantiomer substitutions at positions 6 (Phe) and 7 (Val) drastically reduce both binding affinity and functional potency, confirming that natural L-amino acid geometry is essential for productive receptor docking [2].

The peptide’s C-terminal motif (-Val-Gly-Leu-Met-NH₂) forms a β-turn structure that facilitates receptor activation. Modifications here yield functionally diverse ligands:

  • [Ala⁸]NKA(4-10) acts as an antagonist at human NK2 receptors, unlike its agonist behavior in rat models, revealing species-dependent receptor activation [2].
  • [β-Ala⁸]NKA(4-10) and [Nle¹⁰]NKA(4-10) enhance receptor selectivity, making them preferred tools for isolating NK2-mediated responses [4].
  • Retro-inverso analogues exhibit complete loss of activity, emphasizing the structural precision required for receptor interaction [2].

These SAR insights directly inform the design of receptor-specific agonists and antagonists with improved selectivity profiles. For example, the discovery that [MePhe⁷]-NKB (an NK3R-selective agonist) incorporates structural features analogous to NKA(4-10)’s pharmacophore highlights the translational potential of this research [4].

Historical Context: From Full-Length Neurokinin A to Truncated Analogues

The investigation of tachykinin biology historically progressed from full-length peptides to minimized fragments to delineate receptor-specific epitopes. Early studies established that full-length Neurokinin A (NKA) activates multiple tachykinin receptors, complicating the interpretation of its physiological roles. This prompted efforts to identify the smallest bioactive fragment capable of retaining receptor selectivity. In the 1980s, researchers determined that NKA(4-10) retained high affinity for NK2 receptors but lost activity at NK1 and NK3 receptors, making it the first fragment with receptor-subtype specificity [2] [4].

The development of NKA(4-10) analogues further refined receptor targeting:

  • 1989–1991: [Nle¹⁰]NKA(4-10) and [β-Ala⁸]NKA(4-10) were synthesized, showing enhanced metabolic stability and NK2 selectivity in rodent models [4].
  • 2001: Rigorous SAR studies using human colon tissue confirmed NKA(4-10)’s role as a high-affinity NK2 agonist in humans, contrasting with earlier rabbit models where full-length NKA showed higher potency [2].
  • 2002: Discovery of species-specific pharmacology (e.g., [Ala⁸]NKA(4-10) as a human NK2 antagonist) highlighted the need for human-tissue validation in tachykinin research [2].

Table 3: Evolution of Key NKA(4-10) Analogues in Tachykinin Research

YearAnalogueStructural ModificationPharmacological OutcomeSignificance
1987[Nle¹⁰]NKA(4-10)Methionine → NorleucineEnhanced oxidative stabilityImproved assay reproducibility
1991[β-Ala⁸]NKA(4-10)Glycine → β-AlanineIncreased resistance to proteasesProlonged activity in functional assays
2001[Ala⁸]NKA(4-10)Glycine → AlanineHuman NK2 receptor antagonistDemonstrated species-specific pharmacology

This historical trajectory underscores how NKA(4-10) transitioned from a proteolytic fragment to a precision tool for deconstructing tachykinin signaling—a transformation that continues to enable targeted therapies for conditions like asthma and inflammatory bowel disease [1] [9].

Properties

Product Name

Neurokinin A(4-10) TFA

Molecular Formula

C₃₆H₅₅F₃N₈O₁₂S

Molecular Weight

880.93

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.